Pyrimidine-4-carbothioamide

Catalog No.
S991957
CAS No.
88891-74-1
M.F
C5H5N3S
M. Wt
139.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrimidine-4-carbothioamide

CAS Number

88891-74-1

Product Name

Pyrimidine-4-carbothioamide

IUPAC Name

pyrimidine-4-carbothioamide

Molecular Formula

C5H5N3S

Molecular Weight

139.18 g/mol

InChI

InChI=1S/C5H5N3S/c6-5(9)4-1-2-7-3-8-4/h1-3H,(H2,6,9)

InChI Key

DNNQBKNGMFMEIX-UHFFFAOYSA-N

SMILES

C1=CN=CN=C1C(=S)N

Canonical SMILES

C1=CN=CN=C1C(=S)N

Anti-Inflammatory Activities

Antibacterial Activities

Antitumor Activities

Anticancer Activities

Anti-hypertensive Activities

Antifungal Activities

Antioxidant Activities

Antiviral Activities

Antituberculosis Activities

, particularly those involving nucleophilic substitution and condensation. One significant reaction involves the formation of derivatives through the nucleophilic attack of amines on the carbonyl carbon of the carbothioamide group, leading to the synthesis of thiazolidinones and other heterocycles. Additionally, it can undergo cyclization reactions, yielding more complex structures that may exhibit enhanced biological properties.

Research has indicated that pyrimidine-4-carbothioamide derivatives exhibit notable biological activities, including anticonvulsant properties. A study highlighted their potential as inhibitors of N-acyl phosphatidylethanolamine phospholipase D, suggesting implications in neuropharmacology and pain management . Other investigations have shown that modifications to the pyrimidine scaffold can lead to compounds with varying degrees of efficacy against different biological targets.

The synthesis of pyrimidine-4-carbothioamide can be achieved through several methods:

  • Multicomponent Reactions: A notable approach involves a four-component reaction strategy using amidines, styrene, and N,N-dimethylformamide as starting materials, catalyzed by palladium . This method is efficient and utilizes readily available reagents.
  • Condensation Reactions: Another common method includes the condensation of thiourea with pyrimidine derivatives under acidic or basic conditions, facilitating the formation of the carbothioamide linkage.
  • Direct Functionalization: Pyrimidine-4-carbothioamide can also be synthesized via direct functionalization of existing pyrimidine compounds through thiolation reactions.

Pyrimidine-4-carbothioamide and its derivatives have several applications:

  • Pharmaceuticals: Due to their biological activity, these compounds are explored as potential drug candidates for treating various conditions, including epilepsy and inflammation.
  • Agricultural Chemistry: Some derivatives may possess herbicidal or fungicidal properties, making them useful in agricultural applications.
  • Material Science: Pyrimidine-based compounds are investigated for their utility in developing novel materials with specific electronic or optical properties.

Studies have focused on understanding how pyrimidine-4-carbothioamide interacts with biological targets. Structure-activity relationship (SAR) analyses have been crucial in identifying key modifications that enhance its inhibitory effects on enzymes like N-acyl phosphatidylethanolamine phospholipase D. These interactions are essential for optimizing therapeutic profiles and minimizing side effects .

Several compounds share structural similarities with pyrimidine-4-carbothioamide. Here’s a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsBiological Activity
Pyrimidine-2-carboxamideCarboxamide group at position 2Anticancer activity
Pyrimidine-5-thiolThiol group at position 5Antimicrobial properties
Pyrimidine-4-thioneThione group instead of carbothioamidePotential anti-inflammatory effects
Pyrimidine-3-carbothioamideCarbothioamide at position 3Neuroprotective activity

Pyrimidine-4-carbothioamide stands out due to its specific positioning of functional groups, which influences its reactivity and biological activity compared to these similar compounds. Its unique structure allows for diverse modifications that can lead to novel therapeutic agents.

XLogP3

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Wikipedia

Pyrimidine-4-carbothioamide

Dates

Last modified: 08-16-2023

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